molecular formula C11H8ClNO B13798063 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride CAS No. 68634-09-3

3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride

Cat. No.: B13798063
CAS No.: 68634-09-3
M. Wt: 205.64 g/mol
InChI Key: YZVFQWWARVKPAL-UHFFFAOYSA-N
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Description

3-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride (CAS 68634-09-3) is a key chemical intermediate in organic synthesis and medicinal chemistry research. This compound features a reactive carbonyl chloride group and a cyano group on a 2,3-dihydro-1H-indene scaffold, making it a versatile building block for the synthesis of more complex molecules . The indane core structure is recognized as a privileged scaffold in drug discovery, found in various biologically active compounds and natural products . Its primary research value is in the development of novel anticancer therapeutics. This compound serves as a critical precursor in the synthesis of 2,3-dihydro-1H-indene compounds that function as potent inhibitors of apoptosis proteins (IAPs) . These inhibitors are being investigated for the treatment of various cancers, including breast cancer, colon cancer, ovarian cancer, prostate cancer, and non-small cell lung carcinoma, among others . Researchers utilize this carbonyl chloride to introduce the indane moiety into target molecules through acylative coupling reactions. The compound is offered with a high purity of 95% to 99% and is intended for research purposes only . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

68634-09-3

Molecular Formula

C11H8ClNO

Molecular Weight

205.64 g/mol

IUPAC Name

3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride

InChI

InChI=1S/C11H8ClNO/c12-11(14)8-3-1-7-2-4-9(6-13)10(7)5-8/h1,3,5,9H,2,4H2

InChI Key

YZVFQWWARVKPAL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1C#N)C=C(C=C2)C(=O)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The primary synthetic approach to 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride involves two key steps:

  • Introduction of the cyano group onto the 2,3-dihydro-1H-indene scaffold, typically by cyanohydrin formation or Knoevenagel condensation derivatives.
  • Conversion of the corresponding carboxylic acid or ester derivative at the 5-position into the acyl chloride via chlorination.

This stepwise functionalization ensures the selective installation of the cyano group at the 3-position and the carbonyl chloride at the 5-position on the dihydroindene ring system.

Cyanation Step

Cyanohydrin Formation

According to patent EP0275104B1, cyanohydrin intermediates are prepared by reacting 5-substituted 1-indanone derivatives with trimethylsilylcyanide in the presence of Lewis acid catalysts such as boron trifluoride etherate, zinc iodide, or aluminium trichloride. The reaction is typically conducted at elevated temperatures between 70 and 120 °C to facilitate the addition of the cyano group to the carbonyl carbon.

The acidic hydrolysis of the resulting O-(trimethylsilyl) cyanohydrin intermediate yields the free cyanohydrin without requiring purification, which can then be further converted into the target compound or its precursors.

Knoevenagel Condensation (Alternative Method)

Another approach involves the Knoevenagel condensation of 1H-indene-1,3(2H)-dione derivatives with malononitrile in the presence of bases such as sodium acetate or piperidine in ethanol. This method allows selective formation of cyano-substituted indene derivatives, with reaction temperature controlling the degree of substitution (mono- or di-cyano).

This pathway is more commonly applied for synthesizing cyano-substituted indene derivatives but can be adapted to generate intermediates relevant to the target compound.

Conversion to Carbonyl Chloride

The critical step in preparing this compound is the transformation of the corresponding 5-carboxylic acid or ester into the acyl chloride.

Chlorination with Thionyl Chloride

The most widely used reagent for this conversion is thionyl chloride (SOCl2). The reaction is performed under reflux conditions, often in anhydrous solvents such as dichloromethane or chloroform, to prevent hydrolysis of the sensitive acyl chloride product.

Key reaction parameters include:

  • Temperature: Typically reflux temperature of the solvent (e.g., 40–80 °C) to ensure complete conversion.
  • Catalyst: A catalytic amount of dimethylformamide (DMF) is often added to accelerate the reaction by forming a reactive intermediate.
  • Reaction time: Ranges from 1 to 4 hours depending on scale and reagent purity.
  • Atmosphere: Inert atmosphere (nitrogen or argon) is maintained to avoid moisture ingress.
Alternative Chlorinating Agents

Oxalyl chloride (COCl)2 can also be used for the chlorination step, providing similar yields under milder conditions. However, thionyl chloride remains preferred industrially due to cost-effectiveness and ease of removal of gaseous byproducts (SO2 and HCl).

Industrial Scale Considerations

Industrial synthesis follows the same fundamental steps but emphasizes process optimization for yield, purity, and safety:

Parameter Typical Industrial Practice
Reactor Type Large stirred tank reactors with reflux condensers
Temperature Control Precise control at 0–5 °C during reagent addition, then reflux
Solvent Use Anhydrous solvents, often recycled
Catalyst DMF catalytic amounts for reaction acceleration
Purification Distillation under inert atmosphere to isolate pure acyl chloride
Safety Measures Closed systems with scrubbers for gaseous byproducts

These measures ensure high yield (>85%) and minimize side reactions such as hydrolysis or dimerization.

Data Table Summarizing Key Preparation Parameters

Step Reagents/Catalysts Conditions Yield (%) Notes
Cyanohydrin formation Trimethylsilylcyanide, BF3·OEt2, ZnI2, AlCl3 70–120 °C, acidic medium 60–75 No purification needed post-hydrolysis
Knoevenagel condensation Malononitrile, NaOAc or piperidine Room temp to reflux, ethanol 61–85 Controls mono- vs. di-cyano substitution
Chlorination to acyl chloride Thionyl chloride, catalytic DMF Reflux, anhydrous solvent 80–90 Moisture sensitive; inert atmosphere
Alternative chlorination Oxalyl chloride Mild reflux Comparable Less commonly used industrially

Research Discoveries and Analytical Insights

  • The presence of the cyano group at the 3-position significantly influences the reactivity of the acyl chloride, enhancing its electrophilicity and enabling diverse downstream transformations in medicinal chemistry.
  • Catalytic Lewis acids in cyanohydrin formation improve yield and selectivity, reducing side product formation.
  • Controlled reaction temperature during Knoevenagel condensation allows selective synthesis of mono- or di-cyano derivatives, which can be precursors for further functionalization.
  • Industrial chlorination processes benefit from DMF catalysis, which stabilizes reaction intermediates and accelerates conversion, improving throughput and reducing reaction times.
  • Safety protocols are critical due to the moisture sensitivity and corrosive nature of acyl chlorides; handling under inert atmosphere and proper PPE is mandatory.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

The carbonyl chloride group undergoes classic nucleophilic substitutions, forming derivatives critical for pharmaceutical intermediates.

Reaction TypeReagents/ConditionsProductYield (%)Key Observations
AminolysisAmines (e.g., pyrazole-4-carboxamide), EDC, HOAt, DIEA in DMF Amide derivatives88–92High regioselectivity due to steric hindrance from the cyano group
AlcoholysisMethanol/THF, 0–25°CEster analogs75–80Requires inert atmosphere to prevent hydrolysis
HydrolysisAqueous NaOH, rtCarboxylic acid85Rapid reaction; pH-sensitive

These reactions are pivotal for synthesizing bioactive molecules like aficamten, where coupling with pyrazole derivatives enhances cardiac myosin inhibition .

Cyano Group Reactivity

The electron-withdrawing cyano group participates in:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the cyano group to an amine, enabling access to primary amine intermediates.

  • Hydrolysis : Acidic conditions (HCl/H₂O, 80°C) yield carboxylic acids, though competing hydrolysis of the carbonyl chloride requires careful pH control.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

ReactionCatalytic SystemSubstrateOutcome
CyanationPd(OAc)₂, XPhos, Zn(CN)₂ Bromo-indene derivativesIntroduces cyano group with >90% efficiency
Suzuki-MiyauraPd(dppf)Cl₂, K₂CO₃Aryl boronic acidsForms biaryl systems for extended π-conjugation

These methods are critical for modifying the indene core in drug discovery .

Cycloaddition and Ring-Opening

The strained dihydroindene ring undergoes:

  • Diels-Alder reactions with dienophiles (e.g., maleic anhydride) at 100°C, yielding polycyclic adducts.

  • Acid-catalyzed ring-opening (H₂SO₄, 60°C) to form linear ketones, useful in polymer synthesis.

Biological Interactions

The compound covalently binds to:

  • Serine proteases : Acylation of active-site serine residues inhibits enzymatic activity (IC₅₀ ≈ 4.4 μM in rat models) .

  • Thiol groups : Reacts with cysteine residues in proteins, altering conformational dynamics.

Stability and Side Reactions

  • Thermal decomposition : Degrades above 150°C, releasing CO and HCl gas.

  • Photoreactivity : UV light induces radical formation, necessitating amber glass storage.

This reactivity profile establishes 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride as a multifaceted intermediate in medicinal and materials chemistry, with applications ranging from enzyme inhibitors to polymer precursors .

Scientific Research Applications

Medicinal Chemistry

3-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride serves as a precursor for synthesizing biologically active compounds. Its derivatives have been explored for their potential anti-cancer properties and as inhibitors in various biochemical pathways.

Case Study: Synthesis of Anticancer Agents
A study demonstrated the synthesis of novel indene derivatives from this compound that exhibited promising cytotoxic activity against cancer cell lines. The compounds were evaluated for their ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Organic Synthesis

The compound is utilized in various organic synthesis reactions, particularly in the formation of indene derivatives through cyclization reactions. Its reactivity allows for the introduction of different functional groups, expanding the scope of synthetic chemistry.

Table 1: Synthetic Pathways Involving this compound

Reaction TypeConditionsProductsYield (%)
Knoevenagel ReactionEthanol, sodium acetateDicyanomethylene derivatives61 - 85
Friedel-Crafts ReactionAlCl₃ catalystSubstituted indenes70 - 75
AcylationAcyl chloride reagentCarbonyl derivativesVariable

Materials Science

In materials science, derivatives of this compound have been investigated for their electronic properties. The cyano group can enhance electron-withdrawing characteristics, making these compounds suitable for applications in organic electronics and photonic devices.

Case Study: Organic Photovoltaics
Research has shown that incorporating cyano-substituted indenes into polymer matrices can improve the efficiency of organic photovoltaic cells. The electronic properties of these materials facilitate better charge transport and light absorption.

Mechanism of Action

The mechanism of action of 1H-Indene-5-carbonyl chloride,3-cyano-2,3-dihydro-(9ci) depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and carbonyl chloride group can participate in various chemical interactions, including hydrogen bonding, covalent bonding, and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Key Observations :

  • Reactivity : The carbonyl chloride group in the target compound is more reactive than esters or amides in analogous structures, enabling facile derivatization .
  • Stereochemical Influence: Amino-substituted derivatives (e.g., Ethyl 2-amino-5-chloro-... hydrochloride) highlight the role of stereochemistry in pharmacokinetics, with terminal half-lives exceeding 31 hours in some cases .

Q & A

Q. Advanced Research Focus

  • HPLC-PDA/HRMS : To separate and identify impurities (e.g., hydrolyzed carboxylic acid derivatives).
  • NMR Relaxation Experiments : Detect trace impurities via ¹³C satellite peaks or 2D NMR.
  • Spiking Experiments : Compare retention times with synthesized impurities (e.g., 3-cyano-2,3-dihydro-1H-indene-5-carboxylic acid).
    Analogous indene carbonyl chlorides often contain residual starting materials (e.g., indene precursors) or dimerized byproducts .

What safety precautions are critical when handling this compound?

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of volatile acyl chloride fumes.
  • Waste Management : Segregate acidic waste and neutralize with ice-cold sodium bicarbonate before disposal. Safety data for similar compounds (H303+H313+H333 codes) highlight risks of toxicity upon ingestion or inhalation .

What mechanistic studies are essential to elucidate reaction pathways in multi-step syntheses?

Q. Advanced Research Focus

  • Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways.
  • Trapping Experiments : Introduce radical scavengers (e.g., TEMPO) to identify intermediates.
  • Computational Modeling : DFT calculations to map energy profiles for key steps (e.g., acylation or cyano group participation). Studies on related indene derivatives suggest competing mechanisms via carbocation or radical intermediates .

How do solvent effects influence reaction kinetics in acylation reactions?

Advanced Research Focus
Solvent polarity impacts transition-state stabilization. Polar aprotic solvents (e.g., acetonitrile) stabilize charged intermediates, accelerating nucleophilic attack. Protic solvents (e.g., methanol) may deactivate the carbonyl chloride via hydrogen bonding. Kinetic studies using UV-Vis spectroscopy or stopped-flow techniques can quantify rate constants. NIST data on benzoyl chloride reactivity under varying solvents provide comparative benchmarks .

What challenges arise during scale-up from milligram to gram-scale synthesis, and how can they be mitigated?

Q. Advanced Research Focus

  • Heat Management : Exothermic reactions require jacketed reactors or slow reagent addition.
  • Mixing Efficiency : Use high-shear mixers to prevent localized concentration gradients.
  • Purification : Switch from column chromatography to fractional distillation or continuous crystallization. Scalability data for indene derivatives (e.g., 25g vs. 100g batches) highlight yield drops due to increased impurity formation, necessitating rigorous process optimization .

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